(3-Tert-butoxycarbonylamino-azetidin-1-YL)-M-tolyl-acetic acid
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Overview
Description
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-M-tolyl-acetic acid is a compound that features a unique azetidine ring structure. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is particularly interesting due to its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-M-tolyl-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-M-tolyl-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Tert-butoxycarbonylamino-azetidin-1-YL)-M-tolyl-acetic acid involves its interaction with specific molecular targets. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The azetidine ring’s strain can facilitate interactions with enzymes and receptors, potentially leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: Another azetidine derivative with a selenazole ring.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A pyrazole derivative with similar protecting groups.
2-(1-Tert-Butoxycarbonyl-3-Methyl-Azetidin-3-Yl)Acetic Acid: A closely related compound with a similar azetidine structure.
Uniqueness
(3-Tert-butoxycarbonylamino-azetidin-1-YL)-M-tolyl-acetic acid is unique due to its specific combination of the azetidine ring and the M-tolyl-acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H24N2O4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(3-methylphenyl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid |
InChI |
InChI=1S/C17H24N2O4/c1-11-6-5-7-12(8-11)14(15(20)21)19-9-13(10-19)18-16(22)23-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,18,22)(H,20,21) |
InChI Key |
UYKWMDCJMUAMFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)N2CC(C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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